molecular formula C10H8N2O5 B3274646 (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione CAS No. 61177-00-2

(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione

Cat. No. B3274646
CAS RN: 61177-00-2
M. Wt: 236.18 g/mol
InChI Key: GEYVIGJFGZQHSZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione, also known as NBOC-protected oxazolidine, is a chemical compound widely used in organic synthesis. It is a chiral auxiliary that helps to control the stereochemistry of reactions. NBOC-protected oxazolidine is a crucial building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and nucleosides.

Mechanism of Action

The mechanism of action of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is based on its chiral nature. It helps to control the stereochemistry of reactions, making it a crucial building block for the synthesis of various biologically active molecules. In addition, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine can act as a protecting group for amines, alcohols, and carboxylic acids, which helps to prevent unwanted reactions during synthesis.
Biochemical and Physiological Effects:
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine does not have any known biochemical or physiological effects. It is used solely as a chiral auxiliary in organic synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is its ability to control the stereochemistry of reactions. This makes it a crucial building block for the synthesis of various biologically active molecules. In addition, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine can act as a protecting group for amines, alcohols, and carboxylic acids, which helps to prevent unwanted reactions during synthesis.
One of the limitations of using (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is its cost. It is a relatively expensive compound, which can limit its use in large-scale synthesis. In addition, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is a highly reactive compound and requires careful handling to prevent unwanted reactions.

Future Directions

There are several future directions for the use of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine in organic synthesis. One potential direction is the development of new methods for the synthesis of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine. This could involve the use of alternative catalysts or reaction conditions to improve the yield and reduce the cost of synthesis.
Another future direction is the application of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine in the synthesis of new biologically active molecules. This could involve the use of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine as a chiral auxiliary in the synthesis of new drugs and pharmaceuticals.
Conclusion:
In conclusion, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is a crucial building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and nucleosides. It is a chiral auxiliary that helps to control the stereochemistry of reactions. (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is widely used in organic synthesis and has several advantages and limitations for lab experiments. There are several future directions for the use of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine in organic synthesis, including the development of new synthesis methods and the application in the synthesis of new biologically active molecules.

Scientific Research Applications

(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is widely used in organic synthesis as a chiral auxiliary. It helps to control the stereochemistry of reactions, making it a crucial building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and nucleosides. (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is also used in the synthesis of drugs and pharmaceuticals. For example, it is used in the synthesis of antiviral drug acyclovir and anticancer drug taxol.

properties

IUPAC Name

(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYVIGJFGZQHSZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40819991
Record name (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40819991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione

CAS RN

61177-00-2
Record name (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40819991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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